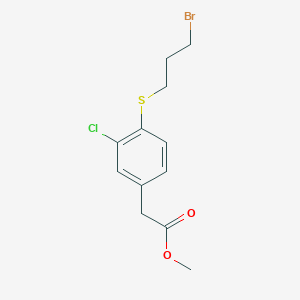
Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate
Cat. No. B8423480
M. Wt: 337.66 g/mol
InChI Key: XLSINFKAYAQASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06200998B1
Procedure details


To a solution of methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate (8.5 g, 0.0295 mol) in methanol (30 mL) was added 25% NaOMe in methanol (7.0 mL, 0.034 mol). The reaction was heated to reflux for 2 h. TLC analysis shows residual starting carbamate. Additional NaOMe/MeOH (1.0 mL) was added and the mixture stirred an additional 30 min at reflux. After cooling to ambient temperature, the thiolate solution was added dropwise to a solution of 1,3-dibromopropane (12 mL, 0.12 mol) in methanol (30 mL). The resulting solution was refluxed for 3 h then cooled to ambient temperature, After standing overnight, the reaction was quenched by pouring into ice water. After adjusting to pH1 with conc. HCl, the aqueous solution was extracted with EtOAc (0.2 L then 2×0.1 L). The combined organics were washed with water, brine, dried over anhyd. MgSO4, filtered, and concentrated. The residue was chromatographed over silica gel with 10% of ethyl acetate in hexane to afford the title compound.
Name
methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate
Quantity
8.5 g
Type
reactant
Reaction Step One

Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
NaOMe MeOH
Quantity
1 mL
Type
reactant
Reaction Step Three

[Compound]
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:5]=[CH:6][C:7]=1[S:8][C:9](=O)N(C)C.C[O-].[Na+].C(=O)([O-])N.C[O-].[Na+].CO.[Br:31][CH2:32][CH2:33]CBr>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:33][CH2:32][Br:31] |f:1.2,4.5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)([O-])=O
|
Step Three
|
Name
|
NaOMe MeOH
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
Step Four
[Compound]
|
Name
|
thiolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred an additional 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was refluxed for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to ambient temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring into ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with EtOAc (0.2 L
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water, brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over anhyd
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
MgSO4, filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel with 10% of ethyl acetate in hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
